2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a thiophene ring, and sulfonamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Final Coupling: The final step involves coupling the oxadiazole and thiophene intermediates under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide
- 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-bromophenyl)-N-methylthiophene-3-sulfonamide
Uniqueness
Compared to similar compounds, 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-14-4-6-15(7-5-14)20-23-21(28-24-20)19-18(12-13-29-19)30(26,27)25(2)17-10-8-16(22)9-11-17/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRSVZDCUXJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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